molecular formula C15H12Br2N4S B10936549 3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine

3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10936549
M. Wt: 440.2 g/mol
InChI Key: GUKWNKJHAOXFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C15H13Br2N4S. It is a member of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

Chemical Reactions Analysis

3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes and proteins involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

3-[(3-bromobenzyl)sulfanyl]-5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds such as:

    3-[(3-bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine: This compound has a similar structure but lacks the additional bromine atom on the phenyl ring, which may affect its biological activity and chemical properties.

    5-(2-bromophenyl)-4H-1,2,4-triazol-4-amine: This compound lacks the sulfanyl group, which may result in different reactivity and applications.

    3-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: This compound lacks the bromophenyl group, which may influence its overall stability and effectiveness in various applications.

Properties

Molecular Formula

C15H12Br2N4S

Molecular Weight

440.2 g/mol

IUPAC Name

3-(2-bromophenyl)-5-[(3-bromophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12Br2N4S/c16-11-5-3-4-10(8-11)9-22-15-20-19-14(21(15)18)12-6-1-2-7-13(12)17/h1-8H,9,18H2

InChI Key

GUKWNKJHAOXFAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.